N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-4-methylsulfonylbenzamide
Description
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-4-methylsulfonylbenzamide is a complex organic compound that features a thiazole ring, a methylsulfonyl group, and a benzamide moiety
Properties
IUPAC Name |
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-4-12-9-16-14(21-12)10-17(2)15(18)11-5-7-13(8-6-11)22(3,19)20/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUIGDWPPJASHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CN(C)C(=O)C2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-4-methylsulfonylbenzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The reaction conditions often require a strong acid catalyst and controlled temperature to ensure the formation of the desired thiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters can help maintain consistency and quality in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Reduction of the thiazole ring or the benzamide group.
Substitution: Introduction of different alkyl or aryl groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-4-methylsulfonylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring and the methylsulfonyl group play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]acetamide: A related compound with a similar thiazole ring but different functional groups.
N-methyl-4-methylsulfonylbenzamide: A simpler compound lacking the thiazole ring.
Thiazole derivatives: Various other thiazole-based compounds with different substituents and biological activities.
Uniqueness: N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-4-methylsulfonylbenzamide stands out due to its combination of the thiazole ring and the methylsulfonyl group, which contribute to its unique chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
